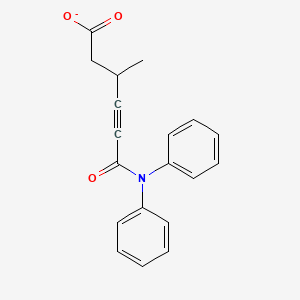
Trans-(+/-)-ACP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-(+/-)-ACP is a chemical compound known for its unique structural properties and diverse applications in various scientific fields. It is a stereoisomer, meaning it has the same molecular formula as other compounds but differs in the spatial arrangement of its atoms. This compound is particularly interesting due to its ability to exist in both trans and cis forms, which can significantly influence its chemical behavior and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trans-(+/-)-ACP typically involves several steps, starting with the preparation of the precursor molecules. One common method involves the use of a cyclopropanation reaction, where a diazo compound reacts with an alkene in the presence of a catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Trans-(+/-)-ACP undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can convert this compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur with reagents such as halides or amines, resulting in the formation of new carbon-nitrogen or carbon-halogen bonds
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of products, including halogenated compounds and amines .
Aplicaciones Científicas De Investigación
Trans-(+/-)-ACP has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: this compound is studied for its potential role in biological processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of Trans-(+/-)-ACP involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Trans-(+/-)-ACP can be compared with other similar compounds, such as cis-ACP and other stereoisomers. The key differences lie in their spatial arrangement and the resulting chemical properties. For instance, cis-ACP may have different reactivity and interaction profiles compared to this compound. Other similar compounds include various cyclopropane derivatives and alkenes, each with unique properties and applications .
Conclusion
This compound is a versatile compound with significant importance in various scientific fields Its unique structural properties and diverse reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry
Propiedades
Fórmula molecular |
C7H11NO4 |
|---|---|
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
(1S)-1-aminocyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C7H11NO4/c8-7(6(11)12)2-1-4(3-7)5(9)10/h4H,1-3,8H2,(H,9,10)(H,11,12)/t4?,7-/m0/s1 |
Clave InChI |
YFYNOWXBIBKGHB-DRGSQQHPSA-N |
SMILES isomérico |
C1C[C@](CC1C(=O)O)(C(=O)O)N |
SMILES canónico |
C1CC(CC1C(=O)O)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B14787089.png)
![1-[9-Ethyl-6-(3-phenylprop-2-enoyl)carbazol-3-yl]-3-phenylprop-2-en-1-one](/img/structure/B14787098.png)

![(1'R,2R)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B14787116.png)



![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylacetamide](/img/structure/B14787133.png)
![3,3-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-4-carboxamide](/img/structure/B14787134.png)

![N-[(5-Amino[1,1'-biphenyl]-2-yl)carbonyl]-L-methionine methyl ester](/img/structure/B14787140.png)



